10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one
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Overview
Description
10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tetrahydropyridoisoindole core with an amino group at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrido[3,4-d]pyrimidines: These compounds share a similar core structure and have been studied for their potential as HPK1 inhibitors.
Pyrido[4,3-b]indoles: These derivatives have shown high anti-tumor activity and are used in similar research applications.
Uniqueness
10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one is unique due to its specific substitution pattern and the presence of an amino group at the 10th position. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
10-amino-2,3,4,10b-tetrahydro-1H-pyrido[1,2-b]isoindol-6-one |
InChI |
InChI=1S/C12H14N2O/c13-9-5-3-4-8-11(9)10-6-1-2-7-14(10)12(8)15/h3-5,10H,1-2,6-7,13H2 |
InChI Key |
ZVUDLLSVKJAHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C3=C(C2=O)C=CC=C3N |
Origin of Product |
United States |
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